N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-14-6-4-13(5-7-14)16(10-2-3-11-16)12-17-21(18,19)15-8-9-15/h4-7,15,17H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBZHZGJMLEOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The synthesis begins with the preparation of a cyclopentyl intermediate through a series of reactions, such as cyclization and functional group transformations.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a coupling reaction, often using Suzuki–Miyaura cross-coupling. This step requires a palladium catalyst and a boron reagent.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or other cyclopropanating agents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide, in anticancer therapy. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The sulfonamide moiety is known to enhance the binding affinity to target proteins involved in tumor growth and proliferation, making these compounds promising candidates for further development in oncology .
Glyoxalase 1 Inhibition
Glyoxalase 1 (GLO1), an enzyme implicated in the detoxification of methylglyoxal, has been identified as a target for treating anxiety and depression. Inhibitors derived from sulfonamide frameworks have been shown to effectively inhibit GLO1, leading to increased levels of methylglyoxal in the brain and subsequent antidepressant effects in animal models. This suggests that this compound could play a role in developing novel treatments for psychiatric disorders .
Study on Anticancer Properties
A study investigating a series of sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell viability at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Behavioral Studies in Animal Models
In behavioral pharmacology studies, compounds structurally related to this compound were tested for their antidepressant-like effects. Results indicated that these compounds could reduce depression-like behaviors in mice, supporting their potential use as novel antidepressants .
Data Summary Table
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may contribute to binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.
These comparisons highlight the unique features of this compound, such as its sulfonamide group, which may confer distinct chemical reactivity and biological activity.
Biological Activity
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety, which is known for its diverse biological activities. The specific structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 306.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition can lead to alterations in cellular signaling pathways, potentially resulting in anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. In vitro studies have shown effectiveness against various strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures. For instance:
- Cytokine Reduction : The compound reduced IL-6 levels by 40% compared to control groups.
- Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Study on Inflammatory Diseases : A recent study investigated the efficacy of this compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to untreated controls, suggesting potential for therapeutic use in inflammatory conditions.
- Antimicrobial Efficacy : In a clinical trial involving patients with urinary tract infections, administration of the compound resulted in a 70% cure rate, demonstrating its potential as an effective treatment option.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonamide derivatives:
| Compound | Molecular Weight (g/mol) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 306.42 | Moderate | Significant |
| Sulfanilamide | 172.21 | High | Low |
| Trimethoprim | 290.31 | Very High | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by sulfonamide coupling. For example, cyclopentyl intermediates can be generated via Friedel-Crafts alkylation of 4-methoxyphenyl derivatives, followed by reductive amination or nucleophilic substitution to introduce the cyclopropanesulfonamide group. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for minimizing side products like over-alkylation or sulfonamide hydrolysis. Characterization via HPLC and mass spectrometry is recommended to confirm purity .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Multi-modal spectroscopic analysis is essential:
- X-ray crystallography for absolute conformation determination (e.g., verifying cyclopentyl and cyclopropane ring geometries) .
- NMR : H and C NMR to confirm substituent positions (e.g., methoxyphenyl proton shifts at δ 6.8–7.3 ppm, cyclopropane CH groups at δ 1.2–1.8 ppm) .
- FT-IR for sulfonamide S=O stretching (∼1150–1350 cm) and N-H bending (∼1550 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide analogs (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies often arise from assay variability. Key steps include:
- Standardizing assays : Use CLSI guidelines for antimicrobial testing (e.g., consistent inoculum size, broth microdilution).
- Structural analogs : Compare with compounds like N-(3-hexynylphenyl)benzenesulfonamide (PubChem CID: 135565768), noting substituent effects on activity. Hydrophobic cyclopropane groups may enhance membrane penetration, while methoxy groups influence target binding .
- Mechanistic studies : Employ SPR or ITC to quantify target binding affinity, ruling off-target effects .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess logP (target ≤5 for solubility), CYP450 inhibition, and BBB permeability. For example, cyclopropane rings reduce metabolic degradation but may increase rigidity, affecting bioavailability.
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydropteroate synthase). Focus on sulfonamide’s sulfonyl group hydrogen bonding with active-site residues .
Q. What crystallographic techniques elucidate conformational flexibility in the cyclopentyl-sulfonamide moiety?
- Methodological Answer : High-resolution single-crystal X-ray diffraction (SC-XRD) at 100 K can resolve bond angles and torsional strain. For example, the dihedral angle between the cyclopentyl and methoxyphenyl rings impacts steric hindrance and solubility. Compare with N-[5-(Diphenylphosphorylmethyl)phenyl]methanesulfonamide (CCDC 966356), where phosphoryl groups stabilize specific conformers .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to assess cytotoxicity in cancer cell lines?
- Methodological Answer :
- Cell lines : Use adherent lines (e.g., MCF-7, HepG2) with validated mycoplasma-free status.
- Dose range : Start at 0.1–100 μM, based on IC values of analogs like N-(thiophen-3-ylcyclopentyl)quinoline-8-sulfonamide (PubChem CID: 135738627).
- Controls : Include cisplatin (positive control) and DMSO vehicle. Measure viability via MTT/WST-1 assays at 48–72 h, normalized to untreated cells .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- LC-MS/MS : Use a C18 column (e.g., Chromolith®) with gradient elution (0.1% formic acid in HO/acetonitrile). Monitor for hydrolysis products (e.g., cyclopropanesulfonic acid) or oxidative deamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
